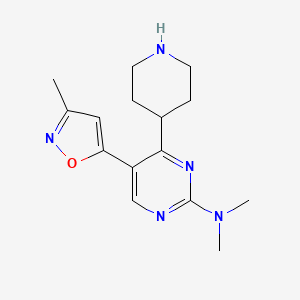![molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium ist eine komplexe Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung ist bekannt für ihre einzigartige molekulare Struktur, die zwei Iridiumionen umfasst, die durch vier 3,5-Difluor-2-(5-methyl-2-pyridinyl)phenyl-Liganden verbrückt sind. Sie wird häufig bei der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen optoelektronischen Geräten eingesetzt, da sie über hervorragende photophysikalische Eigenschaften verfügt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium beinhaltet typischerweise die Reaktion von 1-Phenyl-3,5-difluor-2-methylpyridin mit Iridiumtrichlorid. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Chlorbenzol, unter kontrollierten Temperatur- und Druckbedingungen durchgeführt . Das erhaltene Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Abfall zu minimieren und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Iridiumoxiden führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von Iridiumkomplexen mit niedrigerem Oxidationszustand führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Chloride durch andere Liganden, wie z. B. Phosphine oder Amine, ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Liganden wie Triphenylphosphin oder Ethylendiamin unter milden Bedingungen
Hauptprodukte, die gebildet werden
Oxidation: Iridiumoxide.
Reduktion: Iridiumkomplexe mit niedrigerem Oxidationszustand.
Substitution: Verschiedene substituierte Iridiumkomplexe, abhängig von den verwendeten Liganden
Wissenschaftliche Forschungsanwendungen
Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird aufgrund seiner hervorragenden photophysikalischen Eigenschaften in der Produktion von OLEDs und anderen optoelektronischen Geräten eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über Koordinationschemie. Die Verbindung kann stabile Komplexe mit verschiedenen Biomolekülen bilden, was zu Veränderungen in ihrer Struktur und Funktion führt. Im Falle seiner Antikrebsaktivität erzeugt die Verbindung reaktive Sauerstoffspezies bei Lichteinstrahlung, was zu oxidativem Schaden an Krebszellen führt .
Wirkmechanismus
The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dichlorotetrakis[3,5-difluor-2-(2-pyridinyl)phenyl]diiridium: Ähnliche Struktur, aber unterschiedliche Pyridinylsubstitution.
Tris[2-(2-pyridinyl)-5-(trifluormethyl)phenyl]iridium(III): Unterschiedliche Ligandenstruktur und Koordinationsumgebung.
Bis(2,2’-bipyridyl)(2,2’-bipyrimidin)rutheniumtetrafluoroborat: Unterschiedliches Metallzentrum und Ligandenstruktur.
Einzigartigkeit
Di-μ-Chlorotetrakis[3,5-difluor-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium ist aufgrund seiner spezifischen Ligandenstruktur und dem Vorhandensein sowohl von Fluor- als auch von Methylgruppen einzigartig, was seine photophysikalischen Eigenschaften und seine Stabilität verbessert. Dies macht es besonders geeignet für Anwendungen in der Optoelektronik und als Katalysator in verschiedenen chemischen Reaktionen .
Eigenschaften
Molekularformel |
C48H32Cl2F8Ir2N4 |
|---|---|
Molekulargewicht |
1272.1 g/mol |
IUPAC-Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
InChI-Schlüssel |
BPSUAJIYEBAJBL-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B12306910.png)

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)
![6-{[6-({[3,5-dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-5-hydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one](/img/structure/B12306923.png)
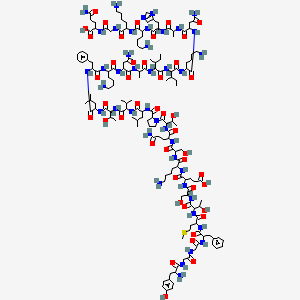

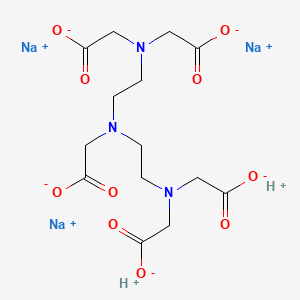
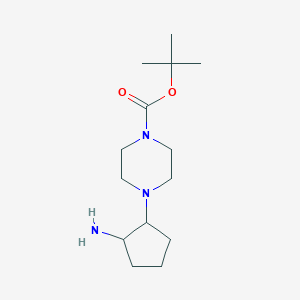
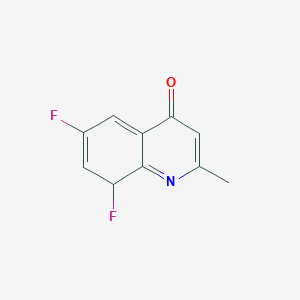
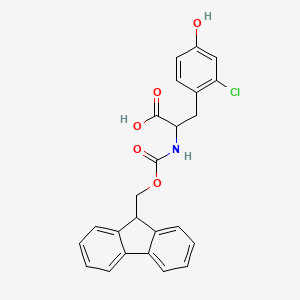
![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306963.png)
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12306966.png)

